molecular formula C13H12FN3O5 B13193024 Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13193024
M. Wt: 309.25 g/mol
InChI Key: UEMIZQJSPKJEMX-UHFFFAOYSA-N
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Description

Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound with significant potential in various fields of scientific research. This compound features a pyrazole ring substituted with a fluoro-nitrophenyl group and a methyl ester group, making it a versatile molecule for chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoro-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then cyclized to form the pyrazole ring, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The fluoro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of palladium catalysts.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-fluoro-2-nitrophenyl)acetate
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

Uniqueness

Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazole ring and ester group make it a versatile intermediate for further chemical modifications, while the fluoro-nitrophenyl group enhances its potential as a bioactive molecule.

Biological Activity

Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazole ring and a nitrophenyl group. Its molecular formula is C13H12FN3O5C_{13}H_{12}FN_{3}O_{5} with a molecular weight of approximately 309.25 g/mol. The presence of functional groups such as an ester and a nitro group contributes to its reactivity and biological activity .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable biological activities, particularly in the following areas:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting the growth of various cancer cell lines, including lung, colorectal, and breast cancer cells. Research indicates that its structural analogs have been effective against multiple types of cancers, suggesting a similar potential for this compound .
  • Antiviral Properties :
    • Pyrazole derivatives have been explored for their antiviral activities. Compounds with similar structures have demonstrated effectiveness against viruses such as HIV and measles virus (MeV), indicating that this compound may also possess antiviral capabilities .
  • Antimicrobial Activity :
    • The compound's structural features suggest potential antibacterial and antifungal properties. Similar pyrazole derivatives have exhibited moderate to good antimicrobial activity against various bacterial and fungal strains .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its therapeutic application:

  • Cell Proliferation Inhibition :
    • Studies have shown that compounds containing the pyrazole scaffold can inhibit cell proliferation by inducing apoptosis in cancer cells. This mechanism is likely mediated through the modulation of signaling pathways involved in cell survival and death .
  • Interaction with Biological Targets :
    • Interaction studies focus on how this compound binds to specific proteins or enzymes involved in disease processes. For instance, it may inhibit kinases or other enzymes critical for viral replication or cancer cell survival .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructure TypeNotable Features
5-MethylpyrazolePyrazole derivativeKnown for antifungal properties
4-Nitrophenyl acetateEster derivativeUsed as a substrate in enzymatic reactions
3-FluoropyrazoleFluorinated pyrazoleExhibits anti-inflammatory activity

The unique combination of a nitrophenyl group and a pyrazole moiety in this compound may enhance its reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

Several case studies have explored the biological activity of pyrazole derivatives:

  • Antitumor Activity : A study involving various pyrazole derivatives demonstrated significant inhibition of tumor growth in xenograft models, suggesting that modifications to the pyrazole structure can lead to enhanced anticancer effects .
  • Antiviral Efficacy : Research on pyrazole-based compounds indicated their potential as inhibitors of viral replication, with some derivatives showing EC50 values in the low micromolar range against HIV .

Properties

Molecular Formula

C13H12FN3O5

Molecular Weight

309.25 g/mol

IUPAC Name

methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H12FN3O5/c1-7-8(6-11(18)22-2)13(19)16(15-7)10-5-3-4-9(14)12(10)17(20)21/h3-5,15H,6H2,1-2H3

InChI Key

UEMIZQJSPKJEMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=C(C(=CC=C2)F)[N+](=O)[O-])CC(=O)OC

Origin of Product

United States

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